molecular formula C9H16O4 B2952704 Ethyl 6-methoxy-3-oxohexanoate CAS No. 1227787-88-3

Ethyl 6-methoxy-3-oxohexanoate

Cat. No. B2952704
CAS RN: 1227787-88-3
M. Wt: 188.223
InChI Key: VUCFQBNPRHCETH-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-3-oxohexanoate is a chemical compound with the CAS Number: 1227787-88-3 . It has a molecular weight of 188.22 and its IUPAC name is this compound . It is stored at a temperature of -10°C . It is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H16O4/c1-3-13-9(11)7-8(10)5-4-6-12-2/h3-7H2,1-2H3 . Unfortunately, I couldn’t retrieve the specific molecular structure analysis due to an expired search result.


Physical And Chemical Properties Analysis

This compound is a liquid . It has a molecular weight of 188.22 . The compound is stored at a temperature of -10°C .

Scientific Research Applications

  • Synthesis and Intermediate Applications : Ethyl 6-methoxy-3-oxohexanoate is utilized in the synthesis of complex organic compounds. For example, Takeda, Amano, and Tsuboi (1977) demonstrated its use in creating 4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone, a key intermediate leading to pestalotin (Takeda, Amano, & Tsuboi, 1977).

  • Organic Chemistry and Catalysis : In the realm of organic chemistry, this compound is involved in various reactions and catalysis processes. For instance, Robertson et al. (2001) explored its use in reactions catalyzed by β-ketophosphine complexes of rhodium, highlighting its significance in organic synthesis (Robertson, Poole, Payne, & Cole-Hamilton, 2001).

  • Photochemical Studies : The compound has been studied in the context of photochemical reactions. Horbury et al. (2017) investigated the photodynamics of ethyl ferulate, a related compound, in cyclohexane, which has implications for understanding its role in sunscreening (Horbury, Baker, Rodrigues, Quan, & Stavros, 2017).

  • Bioreduction Research : Research on bioreduction processes involving this compound has been conducted, as demonstrated by Ramos et al. (2011), who explored its reduction to ethyl (R)-3-hydroxyhexanoate using various microorganism strains (Ramos, Ribeiro, Lopes, Leite, & Souza, 2011).

  • Crystal and Molecular Structure Studies : The crystal and molecular structures of related compounds, like ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate, have been analyzed, providing insights into their chemical behavior and potential applications (Kaur, Jasinski, Butcher, Yathirajan, Mayekar, & Narayana, 2012).

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation, contact with skin and eyes, and ingestion .

Future Directions

While specific future directions for Ethyl 6-methoxy-3-oxohexanoate are not mentioned in the available data, it’s worth noting that the compound is available for purchase for research or manufacturing use. This suggests potential applications in various fields, including pharmaceutical testing .

properties

IUPAC Name

ethyl 6-methoxy-3-oxohexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-3-13-9(11)7-8(10)5-4-6-12-2/h3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUCFQBNPRHCETH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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